molecular formula C8H6F2N2 B3057769 1-Difluoromethyl-1H-benzo[d]imidazole CAS No. 84941-15-1

1-Difluoromethyl-1H-benzo[d]imidazole

Cat. No. B3057769
CAS RN: 84941-15-1
M. Wt: 168.14 g/mol
InChI Key: RVAZYWRRGKZZKC-UHFFFAOYSA-N
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Description

1-Difluoromethyl-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. It has a molecular weight of 168.15 .


Synthesis Analysis

Imidazoles, including this compound, can be synthesized through various methods. One such method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an identical system of hydrogen bonds, C (4), as observed in the structures of these compounds . Solid-state NMR has been applied for testing the quality of the obtained samples .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Antitubercular Activity

1H-benzo[d]imidazole derivatives, including 1-Difluoromethyl-1H-benzo[d]imidazole, demonstrate significant antitubercular activity. They exhibit in vitro activity against Mycobacterium tuberculosis at nanomolar concentrations without toxicity to human cells. These compounds target the mmpL3 gene, crucial in mycobacterial outer membrane component synthesis. Their unique mechanism of action and lack of cross-resistance with other antitubercular drugs highlight their potential in tuberculosis treatment (Korycka-Machala et al., 2019).

Synthesis and Chemical Properties

This compound can be synthesized using the Ruppert-Prakash reagent under neutral conditions, yielding difluoromethylated products. This methodology offers advantages like the use of inexpensive materials, neutral conditions, and shorter reaction times, making it significant for various chemical syntheses (Prakash et al., 2014).

Antitumor Activity

In the field of cancer research, 1H-benzo[d]imidazole derivatives, including those with a 1-Difluoromethyl group, have shown promising results. For example, a zinc complex based on 1H-benzo[d]imidazole demonstrated inhibition of Eca109 cancer cell growth, suggesting potential applications in esophageal cancer treatment (Che et al., 2015).

Non-Linear Optical Materials

1H-benzo[d]imidazole derivatives, including difluoromethyl variations, are being studied for their potential as non-linear optical (NLO) materials. Their significant molecular hyperpolarizabilities and fine microscopic NLO behavior suggest potential applications in various NLO devices (Manikandan et al., 2019).

Corrosion Inhibition

A 1H-benzo-imidazole phenanthroline derivative, related to this compound, has been developed as a corrosion inhibitor for mild steel in acidic conditions. This derivative efficiently protects steel from corrosion and functions as a mixed-type inhibitor, suggesting its utility in materials science and engineering (Lei et al., 2015).

Biomedical Applications

1H-benzo[d]imidazole derivatives have been explored for various biomedical applications, including as bifunctional electrocatalysts for the simultaneous determination of biomolecules like ascorbic acid and adrenaline. This application is significant in biosensing and diagnostics (Nasirizadeh et al., 2013).

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles, including 1-Difluoromethyl-1H-benzo[d]imidazole, is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

1-(difluoromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c9-8(10)12-5-11-6-3-1-2-4-7(6)12/h1-5,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAZYWRRGKZZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515578
Record name 1-(Difluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84941-15-1
Record name 1-(Difluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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